1-(2-(Chloromethyl)-6-mercaptophenyl)propan-1-one
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Overview
Description
1-(2-(Chloromethyl)-6-mercaptophenyl)propan-1-one is an organic compound with the molecular formula C10H11ClOS This compound features a chloromethyl group and a mercapto group attached to a phenyl ring, along with a propanone moiety
Preparation Methods
The synthesis of 1-(2-(Chloromethyl)-6-mercaptophenyl)propan-1-one typically involves multi-step organic reactions. One common synthetic route includes the chloromethylation of a mercaptophenyl derivative followed by the introduction of the propanone group. The reaction conditions often require the use of catalysts and specific reagents to ensure the desired product is obtained with high yield and purity.
Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and scale up the production. These methods ensure consistent quality and efficiency in producing the compound on a larger scale.
Chemical Reactions Analysis
1-(2-(Chloromethyl)-6-mercaptophenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: The carbonyl group in the propanone moiety can be reduced to form alcohols.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-(Chloromethyl)-6-mercaptophenyl)propan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the development of materials with specific properties, such as corrosion inhibitors and organic semiconductors.
Mechanism of Action
The mechanism by which 1-(2-(Chloromethyl)-6-mercaptophenyl)propan-1-one exerts its effects involves interactions with various molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, potentially altering their function. The chloromethyl group can also participate in alkylation reactions, modifying the activity of biomolecules. These interactions can affect cellular pathways and lead to various biological effects.
Comparison with Similar Compounds
Similar compounds to 1-(2-(Chloromethyl)-6-mercaptophenyl)propan-1-one include other chloromethyl and mercapto-substituted phenyl derivatives. For example:
1-(2-(Chloromethyl)-4-mercaptophenyl)propan-1-one: Similar structure but with the mercapto group in a different position.
1-(2-(Chloromethyl)-6-mercaptophenyl)butan-1-one: Similar structure but with a butanone moiety instead of propanone.
The uniqueness of this compound lies in its specific substitution pattern, which can lead to distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C10H11ClOS |
---|---|
Molecular Weight |
214.71 g/mol |
IUPAC Name |
1-[2-(chloromethyl)-6-sulfanylphenyl]propan-1-one |
InChI |
InChI=1S/C10H11ClOS/c1-2-8(12)10-7(6-11)4-3-5-9(10)13/h3-5,13H,2,6H2,1H3 |
InChI Key |
IDFWYBKHQRZGDJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(C=CC=C1S)CCl |
Origin of Product |
United States |
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